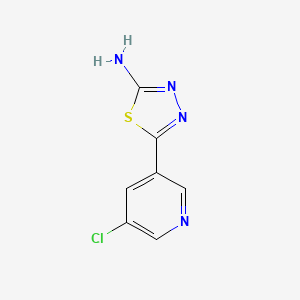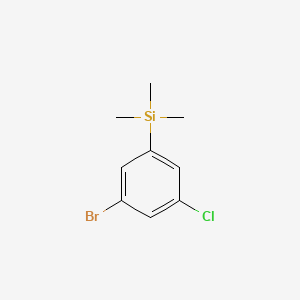
1-(2-Methoxy-5-nitrophenyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-5-nitrophenyl)-2-pyrrolidinone is a chemical compound with a complex structure that includes a pyrrolidinone ring substituted with a 2-methoxy-5-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-5-nitrophenyl)-2-pyrrolidinone typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of advanced reactors and automation can further enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methoxy-5-nitrophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or hydroxyl-substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2-Methoxy-5-nitrophenyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-5-nitrophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-nitrophenol: This compound shares the methoxy and nitro groups but lacks the pyrrolidinone ring.
2-Methoxythiophenol: Similar in structure but contains a thiol group instead of a nitro group.
Uniqueness
1-(2-Methoxy-5-nitrophenyl)-2-pyrrolidinone is unique due to the presence of both the pyrrolidinone ring and the 2-methoxy-5-nitrophenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H12N2O4 |
|---|---|
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
1-(2-methoxy-5-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12N2O4/c1-17-10-5-4-8(13(15)16)7-9(10)12-6-2-3-11(12)14/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
FTKYPMVAVOQHDV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Isothiocyanatobenzo[d]thiazole](/img/structure/B13691656.png)

![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde](/img/structure/B13691664.png)
![(2R,4aR,6R,7S,8R,8aR)-8-(2-Naphthylmethoxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B13691672.png)





![3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13691715.png)
